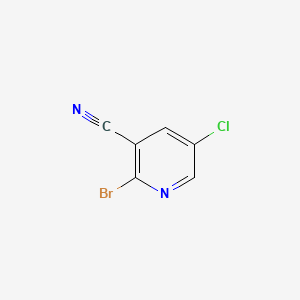

2-Bromo-5-chloropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5-chloropyridine-3-carbonitrile is a useful research chemical . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .

Synthesis Analysis

The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile can be achieved through different routes. One method involves the reaction of 2,6-dibromopyridine-3-carbaldehyde with sodium cyanide and chloramine-T in the presence of sodium methoxide. Another method involves the reaction of 2-chloronicotinonitrile with phosphorus pentachloride followed by hydrolysis .

Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chloropyridine-3-carbonitrile is C6H2BrClN2 . The molecular weight is 217.45 .

Chemical Reactions Analysis

2-Bromo-5-chloropyridine-3-carbonitrile may be used in the preparation of various compounds. For instance, it can be used to prepare amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .

Physical And Chemical Properties Analysis

2-Bromo-5-chloropyridine-3-carbonitrile is a solid substance . Its melting point is between 135-140 °C . The molecular weight of the compound is 217.45 .

科学的研究の応用

- 2-Bromo-5-chloropyridine-3-carbonitrile serves as an essential intermediate in the synthesis of agrochemicals and pesticides. Researchers explore its potential as a building block for novel compounds that exhibit pesticidal activity against various pests and pathogens .

- The compound plays a crucial role in pharmaceutical research. Scientists investigate its derivatives for their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. By modifying the structure, they aim to develop new drug candidates .

- Dyestuffs and pigments often require specialized intermediates. 2-Bromo-5-chloropyridine-3-carbonitrile contributes to the synthesis of novel dyes and pigments. Researchers explore its potential as a precursor for colorants with specific properties .

- Researchers use this compound as a versatile building block in organic synthesis. It participates in various reactions, such as palladium-catalyzed amination, halogen-exchange reactions, and cross-coupling reactions. These transformations allow the creation of diverse chemical structures .

- As a halopyridine derivative, 2-Bromo-5-chloropyridine-3-carbonitrile contributes to the field of heterocyclic chemistry. Scientists explore its reactivity and use it as a starting material to synthesize other heterocyclic compounds with unique properties .

- Researchers investigate the compound’s potential in the synthesis of halopyridinylboronic acids and esters. These derivatives have applications in medicinal chemistry, materials science, and catalysis. Boronic acids are valuable tools for Suzuki-Miyaura cross-coupling reactions and other transformations .

Agrochemicals and Pesticides

Pharmaceuticals

Dyestuff Industry

Organic Synthesis

Heterocyclic Chemistry

Boronic Acid Derivatives

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds can affect the respiratory system .

Mode of Action

It’s known that similar compounds can interact with their targets via palladium-catalyzed amination .

Biochemical Pathways

It’s known that similar compounds can be involved in halogen-exchange reactions and suzuki coupling .

Pharmacokinetics

It’s known that similar compounds have a molecular weight of 21745, which can influence their bioavailability .

Result of Action

It’s known that similar compounds can have toxic effects, particularly on the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloropyridine-3-carbonitrile. For instance, the compound’s boiling point is 285 ºC , suggesting that it can remain stable under high-temperature conditions.

特性

IUPAC Name |

2-bromo-5-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSKXYROHCSOBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857691 |

Source

|

| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256823-81-0 |

Source

|

| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)